
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one is a synthetic compound that is widely used in scientific research. This compound belongs to the class of chemicals known as morpholine compounds, which are often used as intermediates in the synthesis of various organic compounds. The compound has gained significant attention due to its unique chemical properties and potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one is not well understood. However, studies have shown that the compound can interact with various biological molecules, including proteins and enzymes. This interaction can lead to changes in the structure and function of these molecules, which can have significant biological effects.
Biochemical and physiological effects:
Studies have shown that this compound can have various biochemical and physiological effects. These effects include the modulation of enzyme activity, the inhibition of protein synthesis, and the alteration of cell signaling pathways. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one in lab experiments is its versatility. The compound can be used in a wide range of applications, including organic synthesis, biochemistry, and pharmacology. However, one of the limitations of the compound is its potential toxicity. Careful handling and disposal of the compound are necessary to avoid any adverse effects.
Future Directions
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one has numerous potential applications in scientific research. Some of the future directions for research include the development of new synthetic routes for the compound, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further studies are needed to determine the toxicity and safety of the compound, which will be important for its future use in research and development.
Conclusion:
In conclusion, this compound is a versatile compound that has numerous potential applications in scientific research. Its unique chemical properties and potential therapeutic applications make it an important compound for further investigation. However, careful handling and disposal of the compound are necessary to avoid any adverse effects. With further research, this compound may have significant implications for the development of new drugs and other organic compounds.
Synthesis Methods
The synthesis of 1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one involves the reaction of morpholine with 2-phenylsulfanylpropan-1-one in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one has numerous potential applications in scientific research. One of the most common applications is in the synthesis of novel organic compounds. The compound can be used as an intermediate in the synthesis of various drugs, agrochemicals, and other organic compounds.
properties
IUPAC Name |
1-morpholin-4-yl-2-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-11(17-12-5-3-2-4-6-12)13(15)14-7-9-16-10-8-14/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXOKTYOELXVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)
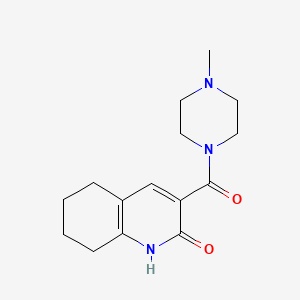
![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![N-ethyl-N-[4-[[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7544765.png)
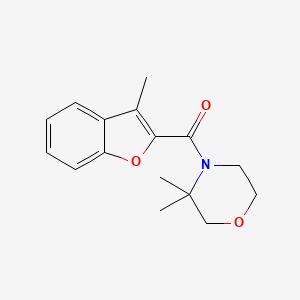
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)
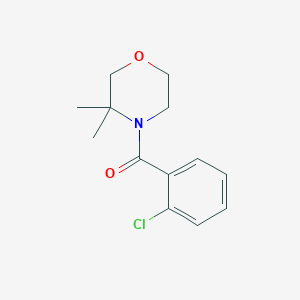
![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)
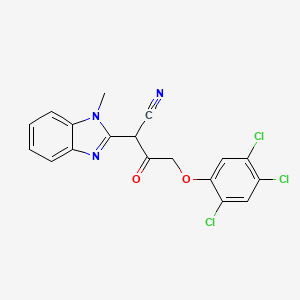
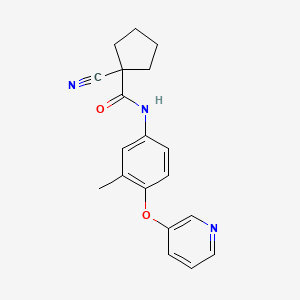
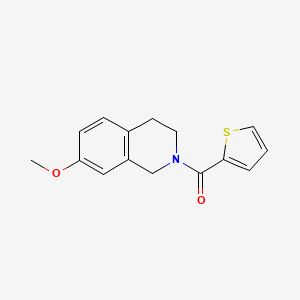
![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
